molecular formula C14H4Cl2N2O8 B13802496 1,5-Dihydroxy-2,6-dichloro-4,8-dinitroanthraquinone CAS No. 6883-99-4

1,5-Dihydroxy-2,6-dichloro-4,8-dinitroanthraquinone

Cat. No.: B13802496
CAS No.: 6883-99-4
M. Wt: 399.1 g/mol
InChI Key: TXYTTXSUKPOZPN-UHFFFAOYSA-N
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Description

1,5-Dihydroxy-2,6-dichloro-4,8-dinitroanthraquinone (CAS 128-91-6) is a halogenated and nitrated anthraquinone derivative with the molecular formula C₁₄H₆Cl₂N₂O₈ and a molecular weight of 330.21 g/mol . Structurally, it features hydroxyl (-OH), chloro (-Cl), and nitro (-NO₂) substituents at the 1,5-, 2,6-, and 4,8-positions of the anthraquinone backbone, respectively (Figure 1). This arrangement creates a planar, conjugated system with strong electron-withdrawing effects, influencing its reactivity and spectral properties.

Synthesis: The compound is typically synthesized via sequential nitration and chlorination of anthraquinone derivatives. For instance, describes a related synthesis where 1,4-dihydroxyanthraquinone is treated with concentrated nitric acid to introduce nitro groups, followed by halogenation steps .

Applications: It serves as a precursor for dyes (e.g., Disperse Blue derivatives) and catalysts in dehydrosulfurization processes . Its hazardous nature (listed in chemical safety databases) necessitates careful handling .

Properties

CAS No.

6883-99-4

Molecular Formula

C14H4Cl2N2O8

Molecular Weight

399.1 g/mol

IUPAC Name

2,6-dichloro-1,5-dihydroxy-4,8-dinitroanthracene-9,10-dione

InChI

InChI=1S/C14H4Cl2N2O8/c15-3-1-5(17(23)24)7-9(11(3)19)14(22)8-6(18(25)26)2-4(16)12(20)10(8)13(7)21/h1-2,19-20H

InChI Key

TXYTTXSUKPOZPN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C(=C1Cl)O)C(=O)C3=C(C2=O)C(=C(C=C3[N+](=O)[O-])Cl)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Chlorination of Nitroanthraquinones

A well-documented method for chlorination of nitro-substituted anthraquinones involves the reaction of 1,5-dinitroanthraquinone with elemental chlorine in the presence of liquid phthalic anhydride as a solvent and reaction medium. This process is described in detail in patent GB1574676A and is adaptable for related derivatives.

  • Reaction conditions:
    • Temperature: 170–260 °C (preferably 200–250 °C).
    • Chlorine gas is bubbled through a melt of 1,5-dinitroanthraquinone and at least 50% by weight phthalic anhydride.
    • Reaction time varies depending on scale and chlorine flow, monitored by disappearance of nitro groups (e.g., via thin-layer chromatography).
  • Mechanism: Chlorine substitutes nitro groups or hydrogen atoms at activated positions, facilitated by the high temperature and solvent environment.
  • Work-up: After reaction completion, excess chlorine is purged with inert gas, phthalic anhydride is removed by vacuum distillation or hot water extraction, and the chlorinated anthraquinone is isolated.

Chlorination of Hydroxylated Nitroanthraquinones

For the 1,5-dihydroxy-4,8-dinitroanthraquinone substrate, chlorination at the 2 and 6 positions can be achieved by similar chlorination methods, although the presence of hydroxyl groups may require optimization of reaction parameters to prevent side reactions such as hydroxyl substitution or oxidation.

  • Alternative chlorinating agents such as sulfuryl chloride or thionyl chloride under controlled conditions may be employed.
  • Catalysts or Lewis acids might be used to enhance regioselectivity.

Alternative Synthetic Approaches and Functionalization Techniques

Research literature on anthraquinone derivatives also highlights alternative synthetic routes and functionalization methods that can be adapted for this compound:

Comparative Data Table of Preparation Parameters

Step Reagents/Conditions Temperature (°C) Solvent/Medium Notes
Nitration (1,5-dihydroxyanthraquinone → 1,5-dihydroxy-4,8-dinitroanthraquinone) HNO3/H2SO4 mixture 0–30 Concentrated acids Controlled to avoid over-nitration
Chlorination (1,5-dinitroanthraquinone → 1,5-dichloro-4,8-dinitroanthraquinone) Cl2 gas, liquid phthalic anhydride 170–260 Phthalic anhydride melt High yield, good chlorine utilization
Chlorination (hydroxylated dinitroanthraquinone) Cl2 gas or SO2Cl2 with/without Lewis acid catalyst 150–200 Organic solvents (e.g., trichlorobenzene) Requires optimization for selectivity

Research Findings and Notes

  • The use of phthalic anhydride as a liquid medium in chlorination reactions significantly improves the yield and handling of the reaction mixture, allowing better temperature control and stirring, leading to high purity of chloroanthraquinones.
  • The presence of hydroxyl groups influences the electronic properties of the anthraquinone ring, affecting the regioselectivity and rate of nitration and chlorination steps.
  • The nitro groups at 4 and 8 positions increase the electrophilicity of the ring, facilitating substitution at 2 and 6 positions by chlorine.
  • Analytical techniques such as thin-layer chromatography (TLC), gas chromatography (GC), and spectroscopic methods (NMR, IR) are essential for monitoring reaction progress and confirming substitution patterns.
  • The final compound exhibits solubility in organic solvents like benzene and dimethylformamide, consistent with the presence of polar nitro and hydroxyl groups and halogen substituents.

Chemical Reactions Analysis

1,5-Dihydroxy-2,6-dichloro-4,8-dinitroanthraquinone undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,5-Dihydroxy-2,6-dichloro-4,8-dinitroanthraquinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Dihydroxy-2,6-dichloro-4,8-dinitroanthraquinone involves its interaction with molecular targets through its functional groups. The hydroxyl and nitro groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The pathways involved depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups: Nitro and chloro substituents in the title compound lower electron density, making it less soluble in polar solvents compared to amino-substituted analogs .
  • Symmetry effects: Chloro groups at 2,6-positions (title compound) vs. 5,8-positions (5,8-Dichloro-1,4-dihydroxyanthraquinone) alter intermolecular interactions and crystal packing .
  • Fluorine substitution: In 1,4-Difluoro-5,8-dihydroxyanthraquinone, fluorine's small size and high electronegativity improve thermal stability but reduce reactivity compared to chloro/nitro groups .

Physical and Chemical Properties

Property This compound 4,8-Diamino-1,5-dihydroxyanthraquinone 5,8-Dichloro-1,4-dihydroxyanthraquinone
Melting Point Not reported >300°C (decomposes) 280–282°C
Solubility Poor in water; soluble in DMSO, DMF Moderate in polar solvents Low in water; soluble in acetone
UV-Vis Absorption (λₘₐₓ) ~520 nm (nitro groups enhance absorbance) ~480 nm (amino groups redshift) ~460 nm (chloro-dominated)
Reactivity High (nitro groups prone to reduction ) Moderate (amino groups less reactive) Low (chloro groups inert under mild conditions)

Functional Implications :

  • Catalytic Use: The title compound's nitro groups facilitate electron transfer in dehydrosulfurization catalysts, outperforming amino- or fluoro-substituted analogs .
  • Dye Applications: Amino derivatives (e.g., Disperse Blue 56) exhibit brighter hues due to auxochromic effects, whereas nitro-substituted compounds provide darker shades .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,5-Dihydroxy-2,6-dichloro-4,8-dinitroanthraquinone, and how can reaction conditions be optimized for academic research?

  • Methodological Answer : The synthesis typically involves sequential nitration and halogenation of anthraquinone derivatives. Key steps include:

  • Nitration : Controlled introduction of nitro groups at positions 4 and 8 under acidic conditions (e.g., HNO₃/H₂SO₄ at 40–60°C) .
  • Halogenation : Chlorination using Cl₂ or SO₂Cl₂ in dichloromethane, with careful monitoring to avoid over-substitution .
  • Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature gradients, and stoichiometric ratios of reagents can improve yields. Purity is validated via HPLC with UV detection (λ = 254 nm) .

Q. How can researchers characterize the molecular structure of this compound using crystallographic techniques?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. Key parameters from crystallographic studies include:

  • Crystal System : Monoclinic (space group P21) .
  • Unit Cell Dimensions :
ParameterValue (Å)
a5.9596
b11.3897
c9.8667
β93.519°
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and refine structures with SHELXL . Hydrogen bonding and nitro-group orientations are critical for reactivity analysis.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep in airtight containers at room temperature, away from ignition sources. Avoid exposure to humidity to prevent decomposition .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods to minimize inhalation risks .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in designated halogenated waste containers .

Advanced Research Questions

Q. How do the electronic properties of the nitro and chloro substituents influence the compound’s reactivity in photopolymerization?

  • Methodological Answer :

  • Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density distributions. Nitro groups act as electron-withdrawing moieties, stabilizing radical intermediates during photopolymerization .
  • Experimental Validation : Use UV-Vis spectroscopy to track absorption shifts (e.g., λmax ~450 nm for quinoid structures) and ESR to detect free radicals under UV irradiation .

Q. What strategies can resolve contradictions in reported synthetic yields across studies?

  • Methodological Answer :

  • Comparative Analysis : Replicate procedures while varying parameters (e.g., nitration time, catalyst load). Use Design of Experiments (DoE) to identify critical factors.
  • By-Product Identification : Employ LC-MS to detect intermediates (e.g., mono-nitro derivatives) or degradation products. Adjust quenching steps (e.g., rapid cooling vs. gradual) to minimize side reactions .

Q. How can structure-activity relationship (SAR) studies elucidate its antineoplastic mechanisms?

  • Methodological Answer :

  • Biological Assays : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare IC50 values with analogs lacking chloro or nitro groups .
  • Molecular Docking : Simulate interactions with DNA topoisomerase II using AutoDock Vina. The chloro groups may intercalate into DNA grooves, while nitro groups stabilize enzyme adducts .

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